molecular formula C6H10O7 B15133135 (4R,5R)-2,3,4,5,6-pentahydroxyhex-2-enoic acid

(4R,5R)-2,3,4,5,6-pentahydroxyhex-2-enoic acid

Katalognummer: B15133135
Molekulargewicht: 194.14 g/mol
InChI-Schlüssel: VMISKUBJJRWDCN-PWNYCUMCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R,5R)-2,3,4,5,6-pentahydroxyhex-2-enoic acid is a polyhydroxy carboxylic acid with a unique structure that includes multiple hydroxyl groups and a double bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-2,3,4,5,6-pentahydroxyhex-2-enoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of a Diels-Alder reaction followed by asymmetric dihydroxylation . The reaction conditions often include the use of catalysts such as oxazaborolidinium ions and reagents like osmium tetroxide for the dihydroxylation step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the resolution of racemic mixtures into enantiomerically pure compounds is a crucial step in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

(4R,5R)-2,3,4,5,6-pentahydroxyhex-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce a fully saturated hexanoic acid derivative .

Wissenschaftliche Forschungsanwendungen

(4R,5R)-2,3,4,5,6-pentahydroxyhex-2-enoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which (4R,5R)-2,3,4,5,6-pentahydroxyhex-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its hydroxyl groups can form hydrogen bonds with enzymes, altering their activity. Additionally, the double bond can participate in redox reactions, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C6H10O7

Molekulargewicht

194.14 g/mol

IUPAC-Name

(4R,5R)-2,3,4,5,6-pentahydroxyhex-2-enoic acid

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,7-11H,1H2,(H,12,13)/t2-,3-/m1/s1

InChI-Schlüssel

VMISKUBJJRWDCN-PWNYCUMCSA-N

Isomerische SMILES

C([C@H]([C@H](C(=C(C(=O)O)O)O)O)O)O

Kanonische SMILES

C(C(C(C(=C(C(=O)O)O)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.